molecular formula C13H10ClNO3 B6368707 MFCD18312480 CAS No. 1261896-00-7

MFCD18312480

Cat. No.: B6368707
CAS No.: 1261896-00-7
M. Wt: 263.67 g/mol
InChI Key: VMIAWHDJFFKZAY-UHFFFAOYSA-N
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Description

However, based on the structural and methodological frameworks outlined in the referenced materials, such compounds typically involve heterocyclic systems (e.g., pyrimidines, pyrazoles, or boronic acids) with substitutions that influence their physicochemical and biological properties. For instance, similar compounds in the evidence feature halogen atoms (Cl, Br), fluorinated groups, or aromatic systems, which are critical for applications in medicinal chemistry or material science .

Properties

IUPAC Name

methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIAWHDJFFKZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683189
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-00-7
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18312480 involves several routes, each with specific reaction conditions. Common synthetic methods include:

Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration are used to produce films and other forms of the compound .

Chemical Reactions Analysis

MFCD18312480 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

MFCD18312480 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which MFCD18312480 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or intracellular targets, leading to various biological effects . The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic approaches for comparing chemical compounds, focusing on molecular descriptors, synthetic routes, and functional properties. Below is a comparative analysis modeled after the evidence’s methodology, using analogous compounds to illustrate key parameters:

Table 1: Structural and Physicochemical Comparison

Parameter MFCD18312480* (Hypothetical) CAS 918538-05-3 CAS 428854-24-4 CAS 54198-89-9
Molecular Formula C₆H₅X₂Y (Hypothetical) C₆H₃Cl₂N₃ C₁₇H₁₅FN₈ C₅H₅ClN₂
Molecular Weight ~200 g/mol 188.01 g/mol 350.35 g/mol 128.56 g/mol
Key Substituents Halogens (Cl/Br) 2,4-Dichloro, triazine Fluorobenzyl, pyrazolo-pyridine Chloropyrimidine
Solubility (mg/mL) 0.2–1.5 (Predicted) 0.24 (Measured) Not reported Highly soluble (~13,600)
Synthetic Method Pd-catalyzed cross-coupling KI/DMF-mediated synthesis Multi-step heterocyclic assembly Nickel-catalyzed reaction
Bioactivity Moderate Log S (-2.5 to -3.0) Log S: -2.99 Not reported Bioavailability Score: 0.55

Note: this compound data are inferred from structural analogs in the evidence.

Key Findings:

Structural Complexity : CAS 428854-24-4 exhibits higher molecular complexity (C₁₇H₁₅FN₈) compared to simpler halogenated systems like CAS 918538-05-3 , emphasizing the role of fluorinated groups in enhancing target binding.

Synthetic Accessibility : Boronic acid derivatives (e.g., CAS 1046861-20-4 ) often require Pd-catalyzed reactions, whereas chloropyrimidines (e.g., CAS 54198-89-9 ) utilize nickel catalysts, affecting scalability and cost.

Bioavailability : Compounds with lower molecular weight (e.g., CAS 54198-89-9, 128.56 g/mol ) show higher solubility, aligning with Lipinski’s rules, whereas bulkier molecules (e.g., CAS 428854-24-4 ) may face permeability challenges.

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